![molecular formula C14H23NO10 B587520 (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid CAS No. 55717-57-2](/img/structure/B587520.png)

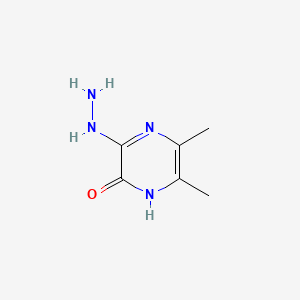

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

Übersicht

Beschreibung

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid is a biochemical compound used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Wissenschaftliche Forschungsanwendungen

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reagent in carbohydrate chemistry for studying glycan structures and functions.

Biology: The compound is used in glycobiology to investigate the role of glycans in biological systems, including cell recognition and interaction.

Medicine: Research involving this compound contributes to understanding diseases related to glycan abnormalities, such as cancer and genetic disorders.

Industry: It is used in the biotechnology industry for the development of glycan-based therapeutics and diagnostics

Wirkmechanismus

Target of Action

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate, also known as (2S,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid, is a derivative of neuraminic acid . Neuraminic acid derivatives are known to interact with sialic acid-specific lectins , which are proteins that can bind to specific sugars and play a crucial role in biological recognition phenomena involving cells and proteins .

Mode of Action

The compound interacts with its targets through a high-affinity interaction . This interaction can lead to changes in the function of the target proteins, affecting the biological processes they are involved in .

Biochemical Pathways

Neuraminic acid derivatives, including N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate, are found widely distributed in animal tissues and in bacteria, especially in glycoproteins and gangliosides . These compounds can affect various biochemical pathways, particularly those involving protein-carbohydrate interactions .

Result of Action

The molecular and cellular effects of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate’s action would depend on the specific biochemical pathways it affects. Given its interaction with sialic acid-specific lectins , it could potentially influence processes such as cell-cell communication, immune response, and pathogen recognition .

Biochemische Analyse

Biochemical Properties

It is known that neuraminic acid derivatives, such as this compound, are commonly found in complex glycans on mucins and glycoproteins found at the cell membrane . These compounds interact with a variety of enzymes, proteins, and other biomolecules, although the specific interactions of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate have not been characterized .

Cellular Effects

Neuraminic acid derivatives are known to play crucial roles in cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate are not well-characterized. It is known that neuraminic acid derivatives are involved in a variety of metabolic pathways .

Transport and Distribution

Neuraminic acid derivatives are known to be transported and distributed within cells and tissues .

Subcellular Localization

Neuraminic acid derivatives are commonly found in complex glycans on mucins and glycoproteins found at the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid involves multiple steps. One common method includes the acetylation of N-Acetyl-2-O-methyl-beta-neuraminic acid. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 9-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography techniques to achieve high purity levels required for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetylneuraminic acid: A common sialic acid found in many glycoproteins and glycolipids.

N-Glycolylneuraminic acid: Another sialic acid variant with a glycolyl group instead of an acetyl group.

2,3-Dehydro-2-deoxy-N-acetylneuraminic acid: A derivative used in studying sialic acid metabolism

Uniqueness

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid is unique due to its specific acetylation at the 9-position and methylation at the 2-O position. These modifications enhance its stability and specificity in glycan interactions, making it a valuable tool in glycobiology research .

Eigenschaften

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9+,10+,11+,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBVOWRRSQMQG-DZXXBYIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746948 | |

| Record name | (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-57-2 | |

| Record name | (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)